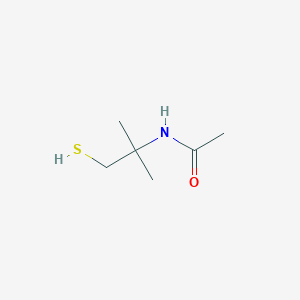
N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide is a chemical compound with the molecular formula C6H13NOS
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2-methyl-1-sulfanylpropan-2-ol with acetic anhydride under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the acetamide group.
Industrial Production Methods: In an industrial setting, the production of N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically result in the formation of the corresponding amine or thiol derivatives.
Substitution: Substitution reactions can yield various substituted acetamides or sulfanylpropan-2-yl derivatives.
科学的研究の応用
N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biological studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of various industrial chemicals and materials.
作用機序
N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide is similar to other sulfanylpropan-2-yl derivatives, such as N-(2-methylpropyl)acetamide and N-(2-methyl-1-sulfanylpropan-2-yl)ethanamide. it is unique in its specific chemical structure and reactivity, which allows it to be used in a variety of applications that other similar compounds cannot.
類似化合物との比較
N-(2-methylpropyl)acetamide
N-(2-methyl-1-sulfanylpropan-2-yl)ethanamide
N-(2-methyl-1-sulfanylpropan-2-yl)butanamide
生物活性
N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₅H₁₃NOS
- Molecular Weight : 133.23 g/mol
- SMILES Notation : CC(=O)N(C(C)C)CS
This compound features a thiol group, which is significant in biological interactions, particularly in redox reactions and enzyme activity modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This is crucial in protecting cells from damage associated with various diseases, including neurodegenerative disorders.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways. This could make it a candidate for treating autoimmune diseases where such pathways are dysregulated.
- Modulation of Cellular Signaling : The presence of the sulfanyl group may influence cellular signaling pathways, particularly those involving thiol-based redox reactions.
Research Findings and Case Studies
Recent studies have explored the pharmacological potential of this compound, focusing on its efficacy against various biological targets:
In Vitro Studies
- Antioxidant Effects : A study demonstrated that this compound increased the levels of intracellular glutathione, a key antioxidant in cells. This effect was linked to enhanced protection against oxidative stress-induced apoptosis in neuronal cells .
- Anti-inflammatory Properties : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
In Vivo Studies
- Therapeutic Efficacy in Autoimmune Models : In animal models of rheumatoid arthritis, treatment with this compound led to reduced joint inflammation and improved mobility scores compared to control groups . These findings support its potential use as an anti-inflammatory agent.
Table of Biological Activities
特性
IUPAC Name |
N-(2-methyl-1-sulfanylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-5(8)7-6(2,3)4-9/h9H,4H2,1-3H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGPVTZOVPKRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














